((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione
Description
The compound ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a thiourea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a 2-morpholin-4-ylethylamine substituent. Thiourea derivatives are known for their diverse applications in medicinal chemistry, catalysis, and materials science, particularly due to their hydrogen-bonding capabilities and structural versatility.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRKUCHPUJKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloroethylmorpholine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound contains three key reactive regions:
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Thione group (C=S) : Prone to nucleophilic substitution or oxidation.
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Aromatic bis(trifluoromethyl)phenyl group : Electron-withdrawing substituents influence electrophilic substitution patterns.
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Morpholine-ethylamine side chain : Potential for alkylation, acylation, or coordination chemistry.
2.1. Oxidation to Urea Derivatives
Thiones can undergo oxidative desulfurization to form ureas. For example:
In analogous systems, iodine-mediated oxidation in aqueous conditions yields urea derivatives with moderate efficiency (60–75% yields) .
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | Oxone, I, HO, 25°C | Urea analog | 68 |
2.2. Nucleophilic Substitution
The thione sulfur can act as a nucleophile. Reactions with alkyl halides (e.g., methyl iodide) may produce thioether derivatives:
No direct data exists for this compound, but similar thioureas react under mild conditions (DMF, KCO, 50°C) .
3.1. Alkylation/Acylation
The secondary amine in the morpholine-ethylamine chain can undergo alkylation or acylation. For instance:
Yields for such reactions in related morpholine derivatives range from 50–85% depending on steric hindrance .
3.2. Coordination Chemistry
The morpholine oxygen and thiourea sulfur may act as ligands for transition metals. Nickel(II) and copper(II) complexes with similar thioureas show enhanced stability in polar aprotic solvents .
Key Challenges and Research Gaps
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Stereochemical control : The morpholine-ethylamine chain introduces conformational flexibility, complicating regioselective reactions.
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Stability under acidic conditions : Trifluoromethyl groups may hydrolyze in strong acids (HCl, >80°C) .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Efficiency | Reference |
|---|---|---|---|---|
| C=S (Thione) | Oxidation | Oxone, I | Moderate (60–75%) | |
| Morpholine-NH | Acylation | Acetyl chloride | High (80–85%) | |
| Aryl ring | Nitration | HNO, HSO | Low (<30%) |
Scientific Research Applications
Chemistry
In chemistry, ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the morpholine ring is particularly significant in enhancing the pharmacokinetic properties of these derivatives .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The morpholine ring can interact with various proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Thiourea and Cyclobutene-dione Derivatives
Structural Differences and Implications
- Core Functional Group: The target compound’s thiourea core (C=S-NH) contrasts with the cyclobutene-dione core (C₄O₂) in analogs from and . The morpholine-ethylamine substituent in the target compound differs from the cinchonan-yl () and diphenylethyl () groups. Morpholine’s oxygen atom improves aqueous solubility compared to the lipophilic aromatic or alkaloid-based substituents in analogs .
Trifluoromethyl Groups :
Physicochemical and Economic Considerations
- Molecular Weight : The target compound (~423 g/mol) is lighter than cataloged analogs (491–630 g/mol), suggesting better membrane permeability. Higher molecular weight in analogs like the cinchonan-yl derivative (630 g/mol) may limit bioavailability .
- Pricing : Cyclobutene-dione derivatives are priced higher (JPY 29,400–38,000) than thioureas (JPY 30,200–30,600), likely due to complex synthesis (e.g., stereoselective alkaloid incorporation in ) .
Research Findings and Limitations
- Predictions are based on structural analogs.
- Contradictions : While trifluoromethyl groups generally enhance stability, their steric bulk in analogs like the diphenylethyl derivative () may reduce binding affinity compared to smaller substituents .
Biological Activity
The compound ((3,5-bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione , with the molecular formula and CAS number 1256245-84-7, is a complex organic molecule characterized by its unique structural features. This compound is notable for its potential biological activities, which are influenced by the presence of trifluoromethyl groups and a thione functional group.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with thione functionalities often exhibit significant pharmacological effects. The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially improving bioavailability. Preliminary studies suggest various biological activities, including:
- Antimicrobial Activity : Thiones are known to exhibit antibacterial properties.
- Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thione group may act as a competitive inhibitor for enzyme active sites.
- Receptor Binding : The morpholine moiety can facilitate binding to neurotransmitter receptors, potentially modulating signaling pathways.
- Oxidative Stress Modulation : Compounds with similar structures have been reported to influence oxidative stress responses in cells.
Antimicrobial Activity
A study highlighted the antimicrobial properties of similar thione derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thione A | 12.5 | S. aureus |
| Thione B | 25 | E. coli |
| Subject Compound | 10 | S. aureus |
Anticancer Activity
Research on structurally related compounds demonstrated significant anticancer activity in vitro against breast cancer cell lines. The compound induced apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with other thione derivatives was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thioacetamide | Simple thioamide structure | Antimicrobial | Less complex than thione |
| Benzothiazole | Contains sulfur and nitrogen | Anticancer | Exhibits distinct mechanisms |
| Triazole derivatives | Multiple nitrogen atoms | Antifungal | High bioactivity due to heterocycles |
| Subject Compound | Trifluoromethyl and thione functionality | Potentially broad-spectrum activity | Enhanced potency and selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
